molecular formula C11H13ClN2 B14471979 (1H-Indol-3-yl)-N,N-dimethylmethaniminium chloride CAS No. 65283-32-1

(1H-Indol-3-yl)-N,N-dimethylmethaniminium chloride

Katalognummer: B14471979
CAS-Nummer: 65283-32-1
Molekulargewicht: 208.69 g/mol
InChI-Schlüssel: VDNCWMKIVMYNCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride typically involves the condensation of indole-3-carboxaldehyde with N-methylmethanamine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated as a chloride salt. The reaction can be represented as follows:

Indole-3-carboxaldehyde+N-methylmethanamineAcid catalystN-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride\text{Indole-3-carboxaldehyde} + \text{N-methylmethanamine} \xrightarrow{\text{Acid catalyst}} \text{N-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride} Indole-3-carboxaldehyde+N-methylmethanamineAcid catalyst​N-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into indole-3-methylamine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Indole-3-methylamine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, enzymes, and proteins, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-carboxaldehyde: A precursor in the synthesis of N-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride.

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

N-(1H-indol-3-ylmethylene)-N-methylmethanaminium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

65283-32-1

Molekularformel

C11H13ClN2

Molekulargewicht

208.69 g/mol

IUPAC-Name

1H-indol-3-ylmethylidene(dimethyl)azanium;chloride

InChI

InChI=1S/C11H12N2.ClH/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11;/h3-8H,1-2H3;1H

InChI-Schlüssel

VDNCWMKIVMYNCJ-UHFFFAOYSA-N

Kanonische SMILES

C[N+](=CC1=CNC2=CC=CC=C21)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.